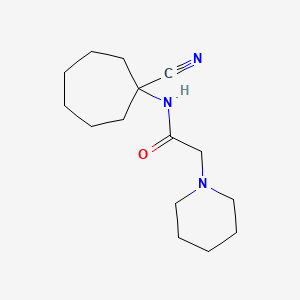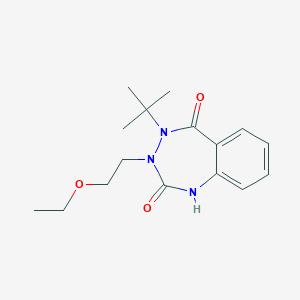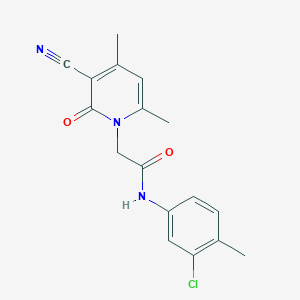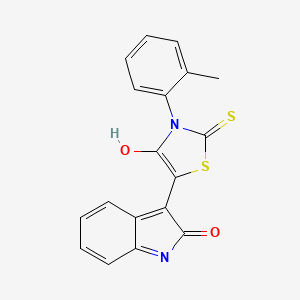
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
科学研究应用
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been studied extensively for its potential as a treatment for addiction, particularly cocaine addiction. It works by inhibiting the enzyme responsible for breaking down cocaine in the body, thereby increasing the levels of cocaine in the brain and prolonging its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been studied for its potential as a treatment for other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for individuals with treatment-resistant depression.
作用机制
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for breaking down cocaine in the body. By inhibiting this enzyme, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide can increase the levels of cocaine in the brain and prolong its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been shown to have an effect on the levels of dopamine in the brain, which is a neurotransmitter that plays a key role in addiction and reward-seeking behavior. By modulating dopamine levels, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide may be able to reduce the craving for drugs and other addictive substances.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including increasing the levels of cocaine in the brain, modulating dopamine levels, and reducing the craving for drugs and other addictive substances. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it has been well-studied and has a well-established synthesis method. This means that researchers can easily obtain large quantities of the compound for use in their experiments.
One limitation of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it is a relatively new compound, and there is still much that is not known about its effects and potential applications. Additionally, the compound has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is still uncertain.
未来方向
There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. One area of focus could be on further exploring its potential as a treatment for addiction and other neurological disorders. This could involve conducting more extensive clinical trials to determine its safety and efficacy in humans.
Another potential direction for research could be on exploring the mechanism of action of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in more detail. This could involve studying its effects on other neurotransmitters and brain regions, as well as investigating potential side effects and interactions with other drugs.
Overall, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is a promising compound that has shown potential as a treatment for addiction and other neurological disorders. Further research is needed to fully understand its effects and potential applications, but it represents an exciting area of study for researchers in the field of neuroscience and pharmacology.
合成方法
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is synthesized by reacting cycloheptanone with malononitrile in the presence of sodium ethoxide to form a cyanoenolate intermediate. This intermediate is then reacted with piperidine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. The synthesis method has been well-established and has been used to produce N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in large quantities for research purposes.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOIESHIWRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)



![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)

![(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid](/img/structure/B2864806.png)

![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)

![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)

